molecular formula C18H19N7 B7020534 N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine

Cat. No.: B7020534
M. Wt: 333.4 g/mol
InChI Key: YPRCPNGQQBRFHD-UHFFFAOYSA-N
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Description

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine is a complex organic compound that features a benzimidazole moiety, a pyrazole ring, and a pyrazine ring

Properties

IUPAC Name

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N7/c1-3-24-15-8-5-4-7-14(15)22-18(24)13(2)21-16-11-19-12-17(23-16)25-10-6-9-20-25/h4-13H,3H2,1-2H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPRCPNGQQBRFHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=CC=CC=C2N=C1C(C)NC3=CN=CC(=N3)N4C=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N7
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine typically involves multi-step organic reactions. One common approach starts with the preparation of the benzimidazole core, which is synthesized by the condensation of o-phenylenediamine with an appropriate aldehyde or carboxylic acid. The ethyl group is then introduced via alkylation reactions.

The pyrazole ring can be synthesized through cyclization reactions involving hydrazines and 1,3-diketones. The pyrazine ring is often constructed through condensation reactions involving diamines and diketones. The final step involves coupling these moieties under specific conditions, such as using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent selection and purification steps are also crucial to ensure the final product meets the required specifications.

Chemical Reactions Analysis

Types of Reactions

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Halogenated solvents and bases like sodium hydroxide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce amine derivatives.

Scientific Research Applications

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine has several scientific research applications:

    Chemistry: Used as a ligand in coordination chemistry to form metal complexes.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine exerts its effects involves interaction with specific molecular targets. The benzimidazole moiety can mimic nucleotides, allowing the compound to interact with DNA or enzymes involved in DNA synthesis. The pyrazole and pyrazine rings may contribute to the compound’s ability to inhibit certain enzymes or receptors, leading to its biological activity.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole derivatives: Such as albendazole and omeprazole, which are known for their antimicrobial and anti-ulcer properties.

    Pyrazole derivatives: Such as celecoxib, a nonsteroidal anti-inflammatory drug.

    Pyrazine derivatives: Such as clofazimine, used in the treatment of leprosy.

Uniqueness

N-[1-(1-ethylbenzimidazol-2-yl)ethyl]-6-pyrazol-1-ylpyrazin-2-amine is unique due to its combination of three distinct heterocyclic rings, which may confer a broader range of biological activities and potential therapeutic applications compared to compounds containing only one or two of these rings.

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